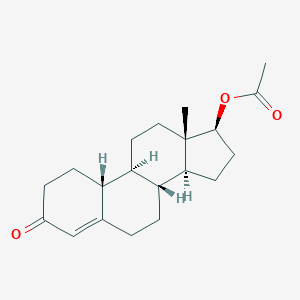

Nandrolone acetate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La préparation de l'acétate de nandrolone implique plusieurs étapes. Une méthode commence avec la méthyl dicétone comme matière première initiale, suivie de trois étapes : éthérification 3-carbonyle, réaction de Grignard 17-carbonyle et hydrolyse 3-alcoxy . Une autre méthode implique la réaction catalytique sur l'estra-4-ène-3,17-dione avec de l'acide acétique .

Méthodes de Production Industrielle : Les méthodes de production industrielle de l'acétate de nandrolone ne sont pas bien documentées en raison de son utilisation commerciale limitée. Les principes généraux de la synthèse des stéroïdes et les réactions d'estérification sont appliqués dans sa préparation.

Analyse Des Réactions Chimiques

Types de Réactions : L'acétate de nandrolone subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones.

Réduction : Réduction des cétones en groupes hydroxyle.

Substitution : Réactions d'estérification pour former des esters d'acétate.

Réactifs et Conditions Communs :

Oxydation : Réactifs comme le trioxyde de chrome (CrO3) ou le permanganate de potassium (KMnO4).

Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4).

Substitution : Anhydride acétique ou chlorure d'acétyle en présence d'une base.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers esters de nandrolone, tels que la nandrolone décanoate et la nandrolone phénylpropionate .

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme composé de référence dans la synthèse d'autres stéroïdes anabolisants.

Biologie : Étudié pour ses effets sur la croissance musculaire et la densité osseuse.

Médecine : Enquête sur son potentiel pour traiter des affections comme l'anémie, l'ostéoporose et la fonte musculaire.

5. Mécanisme d'Action

L'acétate de nandrolone exerce ses effets en se liant au récepteur des androgènesCette liaison influence l'activité transcriptionnelle de certains gènes, produisant des effets androgènes . La nandrolone augmente la production et l'excrétion urinaire d'érythropoïétine et peut avoir une action directe sur la moelle osseuse .

Composés Similaires :

Nandrolone Décanoate : Un autre ester de nandrolone avec une durée d'action plus longue.

Nandrolone Phénylpropionate : Un ester à action plus courte par rapport à la nandrolone décanoate.

Trenbolone : Un dérivé non 17α-alkylé de la nandrolone avec des effets anabolisants puissants.

Ethylestrenol : Un dérivé 17α-alkylé de la nandrolone.

Unicité : L'acétate de nandrolone est unique en raison de son estérification spécifique en position C17β, ce qui influence sa pharmacocinétique et son activité biologique. Contrairement aux autres esters de nandrolone, l'acétate de nandrolone n'a jamais été commercialisé, ce qui en fait un composé principalement d'intérêt pour la recherche .

Applications De Recherche Scientifique

Medical Applications

Nandrolone acetate is used in various therapeutic settings, particularly for conditions associated with muscle wasting and bone density loss.

Treatment of Anemia and Muscle Wasting

Nandrolone decanoate, a closely related compound to this compound, has been extensively studied for its effectiveness in treating anemia associated with chronic kidney disease. A randomized controlled trial demonstrated that nandrolone administration led to significant increases in lean body mass compared to placebo in HIV-infected men experiencing weight loss. The study reported an increase in lean body mass by 1.6 kg in the nandrolone group versus 0.4 kg in the placebo group (p < 0.05) .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Racca et al., 2020 | HIV-infected men | Nandrolone decanoate | Increased lean body mass (+1.6 kg) |

| JAMA Internal Medicine, 2005 | Women with HIV | Nandrolone decanoate | Improved weight and lean tissue mass |

Osteoporosis Management

In postmenopausal women, nandrolone has been utilized to improve bone mineral density and reduce the risk of osteoporosis. It is one of the few anabolic agents approved for this purpose alongside testosterone . Studies indicate that low doses of nandrolone can effectively enhance bone health without significant androgenic side effects.

Applications in Geriatrics

This compound has shown promise in geriatric medicine for combating sarcopenia (age-related muscle loss). It has been used to improve muscle strength and overall physical function in elderly patients . Clinical trials have suggested that nandrolone can help mitigate frailty and improve quality of life among older adults.

Case Studies

- Case Study 1 : An elderly patient with chronic illness received this compound as part of a rehabilitation program post-surgery. The patient exhibited notable improvements in muscle strength and recovery time.

- Case Study 2 : In a cohort study involving older adults with sarcopenia, treatment with nandrolone resulted in increased muscle mass and enhanced physical performance metrics over six months.

Non-Medical Applications

Despite its medical uses, this compound is also prevalent in sports and bodybuilding due to its anabolic effects.

Performance Enhancement

Athletes often use nandrolone to increase muscle mass and strength while minimizing fat gain. Its favorable anabolic-to-androgenic ratio makes it appealing for those looking to enhance performance without severe side effects associated with other steroids . However, this non-medical use raises ethical concerns regarding doping in sports.

Side Effects and Contraindications

While this compound has therapeutic benefits, it is not without risks. Potential side effects include virilization in women, cardiovascular issues, liver toxicity, and hormonal imbalances . Contraindications include pregnancy, prostate cancer, and severe liver disease.

Mécanisme D'action

Nandrolone acetate exerts its effects by binding to the androgen receptorThis binding influences the transcriptional activity of certain genes, producing androgenic effects . Nandrolone increases the production and urinary excretion of erythropoietin and may have a direct action on bone marrow .

Comparaison Avec Des Composés Similaires

Nandrolone Decanoate: Another ester of nandrolone with a longer duration of action.

Nandrolone Phenylpropionate: A shorter-acting ester compared to nandrolone decanoate.

Trenbolone: A non-17α-alkylated derivative of nandrolone with potent anabolic effects.

Ethylestrenol: A 17α-alkylated derivative of nandrolone.

Uniqueness: Nandrolone acetate is unique due to its specific esterification at the C17β position, which influences its pharmacokinetics and biological activity. Unlike other nandrolone esters, this compound was never marketed, making it primarily a compound of research interest .

Activité Biologique

Nandrolone acetate is a synthetic anabolic steroid derived from testosterone, primarily utilized in clinical settings for its anabolic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, therapeutic applications, and associated adverse effects, supported by data tables and relevant studies.

This compound exerts its effects primarily through the activation of androgen receptors (AR). Upon administration, nandrolone is converted to nandrolone decanoate, which then binds to ARs in target tissues. This binding initiates a cascade of events leading to:

- Gene Expression Modulation : The activated AR translocates to the nucleus and binds to specific DNA sequences to regulate gene transcription, promoting muscle hypertrophy and erythropoiesis.

- Interaction with Other Pathways : Nandrolone can also influence pathways such as ERK, Akt, and MAPK, which are involved in cellular growth and differentiation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important absorption and elimination characteristics:

- Absorption : Following intramuscular injection, this compound reaches peak serum concentrations (C_max) within 30 to 72 hours depending on the dose. For instance:

- Half-life : The terminal half-life ranges from 7 to 12 days, indicating prolonged activity in the body .

- Protein Binding : Nandrolone exhibits low affinity for sex hormone-binding globulin (SHBG), which affects its bioavailability and action .

Therapeutic Applications

This compound is clinically indicated for various conditions:

- Anemia : It is effective in treating anemia associated with chronic renal failure by stimulating erythropoiesis.

- Cachexia : Studies have shown that nandrolone can improve body composition and quality of life in patients suffering from cachexia due to chronic diseases such as HIV/AIDS .

- Muscle Wasting : It is used to counteract muscle wasting in patients undergoing severe stress or trauma .

Case Studies

- HIV/AIDS Patients : A multicenter randomized controlled trial demonstrated that nandrolone decanoate significantly improved fat-free mass compared to placebo (mean increase of 1.71 kg vs. 0.32 kg) over a 12-week period .

- Women with Chronic Illness : In another study involving women with HIV, nandrolone therapy led to improvements in weight and lean body mass without significant adverse effects on liver enzymes or lipid profiles .

Adverse Effects

While this compound has therapeutic benefits, it is also associated with several adverse effects, particularly when abused:

- Endocrine Effects : Issues such as virilization, gynecomastia, and hormonal imbalances are common among users .

- Cardiovascular Risks : Increased risk of hypertension and vascular damage has been documented .

- Psychiatric Effects : Users may experience mood swings, aggressiveness, and other psychological disturbances .

Data Summary

| Parameter | Value |

|---|---|

| Peak Serum Concentration (50 mg) | 2.14 ng/mL |

| Peak Serum Concentration (100 mg) | 4.26 ng/mL |

| Peak Serum Concentration (150 mg) | 5.16 ng/mL |

| Half-life | 7–12 days |

| Recommended Dose | 0.4 mg/kg/day |

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWYUPSVWLOIRF-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931490 | |

| Record name | Nandrolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425-10-1 | |

| Record name | Nandrolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17.beta.-Acetoxy-19-nortestosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nandrolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4NN9XF7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.